Luteolin 7,3'-di-O-glucuronide

Beschreibung

Overview of Luteolin (B72000) Flavonoids and Glucuronide Conjugates in Biological Systems

Luteolin and its derivatives are widespread in the plant kingdom, found in various vegetables, fruits, and medicinal herbs. mdpi.comresearchgate.net As a flavone (B191248), luteolin possesses a characteristic 3',4',5,7-tetrahydroxyflavone structure. In biological systems, flavonoids like luteolin rarely exist in their free "aglycone" form. researchgate.net More commonly, they are found as glycosides, where one or more hydroxyl groups are attached to a sugar moiety. researchgate.net

Glucuronidation, the process of attaching glucuronic acid to a substrate, is a major metabolic pathway for flavonoids in both plants and animals. nih.govresearchgate.net In mammals, this conjugation is a key step in Phase II metabolism, which generally increases the water solubility of compounds, facilitating their transport and excretion. nih.gov The resulting glucuronide conjugates, such as Luteolin 7,3'-di-O-glucuronide, are often the predominant forms of flavonoids found in the bloodstream after consumption of flavonoid-rich foods. nih.gov

The attachment of glucuronic acid can significantly alter the biological properties of the parent flavonoid. nih.gov While sometimes diminishing certain activities observed in vitro, glucuronidation can also lead to enhanced bioavailability and, in some cases, unique biological effects. researchgate.netnih.gov Research has shown that various luteolin glucuronides, including Luteolin-7-O-glucuronide and Luteolin-3'-O-glucuronide, are major metabolites in humans and exhibit biological activities of their own. researchgate.netchemfaces.com For instance, Luteolin-7-O-glucuronide has demonstrated anti-inflammatory and antioxidant properties. chemfaces.commdpi.com Furthermore, under inflammatory conditions, glucuronidated flavonoids can be converted back to their aglycone form by the enzyme β-glucuronidase, potentially exerting localized effects. researchgate.net

Significance of Flavonoid Glycosides and Glucuronides in Phytochemical Research

The study of flavonoid glycosides and glucuronides is a cornerstone of phytochemical research for several reasons. Firstly, their structural diversity is immense. The type of sugar, the position of attachment to the flavonoid skeleton, and the number of sugar units all contribute to a vast array of compounds with potentially different chemical and biological properties. plos.org The identification and characterization of these glycosides are crucial for understanding the chemical composition of plants and their potential uses.

Secondly, glycosylation significantly impacts the physicochemical properties of flavonoids, such as their solubility, stability, and bioavailability. nih.govmdpi.com This has profound implications for how these compounds are absorbed, distributed, metabolized, and excreted in biological systems. nih.govmdpi.com Therefore, research into flavonoid glycosides is essential for predicting and understanding their potential health effects in humans.

Finally, the biological activities of flavonoid glycosides are a major focus of investigation. While the aglycone is often considered the "active" form, studies have shown that glycosides and glucuronides can possess their own distinct biological activities or act as precursors that release the aglycone at specific sites in the body. researchgate.netresearchgate.net This has led to a growing interest in isolating and evaluating the bioactivity of individual flavonoid glycosides, including glucuronides like Luteolin 7,3'-di-O-glucuronide. researchgate.net

Scope and Research Focus on Luteolin 7,3'-di-O-glucuronide

Luteolin 7,3'-di-O-glucuronide has been identified as a natural product in certain plants, notably in the liverwort Marchantia polymorpha and the herb Thymus serpyllum. invivochem.commedchemexpress.commedchemexpress.comchemfaces.com Research on this specific compound has primarily focused on its isolation, structural elucidation, and, to a lesser extent, its biological activities.

Initial studies were centered on phytochemical analyses to identify the flavonoid constituents of various plant species. chemfaces.com Through techniques like mass spectrometry, researchers have been able to confirm the structure of Luteolin 7,3'-di-O-glucuronide. nih.gov More recent research has begun to explore its biological potential. For example, one study investigated its antispasmodic activity but found it to be inactive in the model tested. chemfaces.com

The table below provides a summary of key research findings related to Luteolin 7,3'-di-O-glucuronide and its related compounds.

| Compound | Research Focus | Key Findings |

| Luteolin 7,3'-di-O-glucuronide | Isolation and Identification | Identified as a natural product in Marchantia polymorpha and Thymus serpyllum. invivochem.commedchemexpress.commedchemexpress.comchemfaces.com |

| Biological Activity Screening | Did not show antispasmodic activity in a guinea-pig ileum contraction assay. chemfaces.com | |

| Luteolin-7-O-glucuronide | Anti-inflammatory Activity | Suppressed the expression of iNOS and COX-2 in LPS-stimulated RAW 264.7 cells. chemfaces.com |

| Antioxidant Activity | Demonstrated scavenging activity against reactive oxygen species. mdpi.com | |

| Cardioprotective Effects | Alleviated doxorubicin-induced cardiotoxicity in zebrafish and H9C2 cardiomyocytes. nih.gov | |

| Neurological Effects | Improved depression-like behaviors in a mouse model of sleep deprivation. mdpi.com | |

| Luteolin | Anticancer Potential | Shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. mdpi.com |

| Anti-inflammatory Properties | Exhibits anti-inflammatory effects through various mechanisms. researchgate.net |

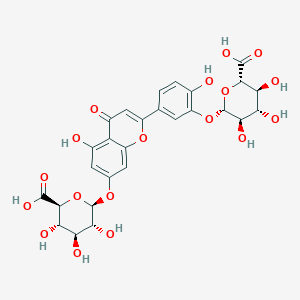

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[2-[3-[(2S,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-4-hydroxyphenyl]-5-hydroxy-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26O18/c28-9-2-1-7(3-13(9)43-27-21(36)17(32)19(34)23(45-27)25(39)40)12-6-11(30)15-10(29)4-8(5-14(15)42-12)41-26-20(35)16(31)18(33)22(44-26)24(37)38/h1-6,16-23,26-29,31-36H,(H,37,38)(H,39,40)/t16-,17-,18-,19-,20+,21+,22-,23-,26+,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPANBGHBBMSMQC-MWBUVXCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

638.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Isolation Methodologies for Research Applications

Botanical Sources and Distribution within Plant Species

Luteolin (B72000) 7,3'-di-O-glucuronide has been identified in a variety of plant species, ranging from ancient liverworts to common medicinal and edible plants.

The common liverwort, Marchantia polymorpha, is a significant natural source of Luteolin 7,3'-di-O-glucuronide. invivochem.commedchemexpress.commedchemexpress.com Research has shown that the major flavonoids present in this species are often O-glucuronides of flavones like luteolin and apigenin. chemfaces.compreprints.org Specifically, studies have confirmed the presence of Luteolin 7,3'-di-O-β-d-glucuronide in Marchantia polymorpha. chemfaces.com Other luteolin glucuronides, such as luteolin 3'-O-β-d-glucuronide and luteolin 7-O-β-d-glucuronide, are also found alongside the di-glucuronide form in this liverwort. chemfaces.com The flavonoid profile of liverworts can be quite diverse, with some species exhibiting a wide array of flavone (B191248) glycosides. researchgate.net

Beyond liverworts, Luteolin 7,3'-di-O-glucuronide has been identified in various other plants. It is found in the herbs of Thymus serpyllum L., commonly known as wild thyme. chemfaces.com The Lamiaceae family, to which thyme belongs, is known to contain a variety of flavonoids. researchgate.netespublisher.com For instance, different thyme species have been found to contain various luteolin derivatives, including luteolin-7-O-glucuronide. nih.govmdpi.comhmdb.ca The compound has also been reported in plants of the genus Plantago. sigmaaldrich.com Furthermore, research has identified Luteolin 7-O-glucuronide in Perilla frutescens (L.) Britt. nih.gov and Ixeris sonchifolia, where it is a major compound. chemfaces.comgoogle.com

The table below summarizes the botanical sources of Luteolin 7,3'-di-O-glucuronide and related compounds.

| Plant Species | Family | Compound(s) Identified |

| Marchantia polymorpha | Marchantiaceae | Luteolin 7,3'-di-O-glucuronide, Luteolin 7-O-glucuronide, Apigenin 7-O-glucuronide invivochem.commedchemexpress.commedchemexpress.comchemfaces.compreprints.org |

| Thymus serpyllum L. | Lamiaceae | Luteolin 7,3'-di-O-glucuronide, Luteolin-7-O-glucoside, Rosmarinic acid chemfaces.comespublisher.comnih.gov |

| Plantago species | Plantaginaceae | Luteolin 7,3'-di-O-glucuronide sigmaaldrich.com |

| Perilla frutescens (L.) Britt. | Lamiaceae | Luteolin 7-O-glucuronide nih.gov |

| Ixeris sonchifolia | Asteraceae | Luteolin 7-O-glucuronide chemfaces.comgoogle.com |

| Callicarpa macrophylla | Lamiaceae | Luteolin-7-O-β-D-glucuronide neist.res.in |

| Glechoma hederacea var. longituba | Lamiaceae | Luteolin-7-O-di-glucuronide mdpi.com |

Advanced Extraction and Purification Techniques for Research Studies

The isolation and identification of Luteolin 7,3'-di-O-glucuronide from its natural sources require sophisticated laboratory techniques.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of Luteolin 7,3'-di-O-glucuronide and its derivatives from plant extracts. nih.govchemfaces.comgoogle.comkoreascience.krresearchgate.net HPLC methods are developed and validated to ensure accuracy, precision, and repeatability in determining the concentration of these compounds. nih.govkoreascience.kr For instance, HPLC coupled with ultraviolet (UV) detection is commonly used for the simultaneous determination of multiple active compounds in plant extracts. researchgate.net The selection of the appropriate stationary phase (e.g., C18 columns) and mobile phase composition is crucial for achieving successful separation of closely related flavonoid glycosides. google.comkoreascience.kr Other chromatographic techniques like thin-layer chromatography (TLC) and column chromatography (CC) are also employed, often in the initial stages of purification. orientjchem.orgsemanticscholar.org

Once separated, the definitive identification of Luteolin 7,3'-di-O-glucuronide is accomplished through spectroscopic methods.

Mass Spectrometry (MS) , particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for determining the molecular weight and fragmentation pattern of the compound. mdpi.comnih.govekb.eg Tandem mass spectrometry (MS/MS) provides further structural information by analyzing the fragmentation of a selected precursor ion, helping to identify the aglycone (luteolin) and the attached glucuronic acid moieties. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy , including ¹H NMR and ¹³C NMR, is indispensable for elucidating the complete chemical structure. orientjchem.orgresearchgate.netresearchgate.net NMR spectra provide detailed information about the arrangement of atoms within the molecule, including the specific attachment points of the glucuronic acid units to the luteolin core. orientjchem.orgresearchgate.net The chemical shifts and coupling constants observed in the NMR spectra allow for the unambiguous assignment of the structure. researchgate.netresearchgate.net

The table below outlines the key spectroscopic data for the identification of Luteolin 7,3'-di-O-glucuronide and related compounds.

| Technique | Key Findings |

| Mass Spectrometry (MS) | Determines the molecular weight and provides fragmentation patterns to identify the aglycone and sugar moieties. mdpi.comnih.gov |

| Tandem MS (MS/MS) | Confirms the structure by analyzing the fragmentation of precursor ions, revealing characteristic losses of glucuronic acid. mdpi.com |

| ¹H NMR Spectroscopy | Reveals the number and types of protons, their chemical environment, and their connectivity within the molecule. orientjchem.orgresearchgate.net |

| ¹³C NMR Spectroscopy | Provides information on the carbon skeleton of the molecule, confirming the presence of the luteolin core and the glucuronic acid units. orientjchem.orgresearchgate.net |

Biosynthetic Pathways and Enzymatic Glucuronidation

General Flavonoid Biosynthesis in Plants

The journey to forming Luteolin (B72000) 7,3'-di-O-glucuronide begins with the general flavonoid biosynthesis pathway, a well-established process in plant biology. nih.govoup.com This pathway originates from primary metabolism, utilizing products from both the shikimate and acetate (B1210297) pathways. oup.com

The process commences with the amino acid phenylalanine, which is converted through a series of enzymatic reactions into p-coumaroyl-CoA. nih.govwikipedia.org This initial sequence of reactions is often referred to as the general phenylpropanoid pathway. nih.gov The enzyme chalcone (B49325) synthase (CHS) then catalyzes a pivotal condensation reaction between one molecule of p-coumaroyl-CoA and three molecules of malonyl-CoA, the latter being derived from the acetate pathway. mdpi.comwikipedia.org This reaction forms the characteristic C6-C3-C6 backbone of flavonoids, yielding a chalcone as the first key intermediate. wikipedia.org

Subsequent enzymatic steps guide the chalcone scaffold toward various flavonoid classes. To form the luteolin precursor, the chalcone undergoes isomerization to a flavanone, specifically naringenin. Naringenin is then hydroxylated to produce eriodictyol. nih.gov Finally, the enzyme flavone (B191248) synthase (FNS) acts upon eriodictyol, introducing a double bond in the C-ring to yield the flavone luteolin. nih.gov This luteolin molecule serves as the direct precursor for the subsequent glucuronidation steps.

Table 1: Key Enzymes in the Biosynthesis of Luteolin

| Enzyme | Abbreviation | Function | Substrate → Product |

|---|---|---|---|

| Phenylalanine Ammonia Lyase | PAL | Initiates the phenylpropanoid pathway. nih.gov | Phenylalanine → trans-Cinnamic acid |

| Cinnamic Acid 4-hydroxylase | C4H | Hydroxylates cinnamic acid. nih.gov | trans-Cinnamic acid → p-Coumaric acid |

| 4-Coumarate:CoA Ligase | 4CL | Activates p-coumaric acid. nih.gov | p-Coumaric acid → p-Coumaroyl-CoA |

| Chalcone Synthase | CHS | Forms the initial flavonoid backbone. mdpi.com | p-Coumaroyl-CoA + Malonyl-CoA → Naringenin Chalcone |

| Chalcone Isomerase | CHI | Cyclizes chalcone to flavanone. | Naringenin Chalcone → Naringenin |

| Flavanone 3'-hydroxylase | F3'H | Hydroxylates the B-ring of the flavanone. | Naringenin → Eriodictyol |

| Flavone Synthase | FNS | Creates the flavone structure. nih.gov | Eriodictyol → Luteolin |

Role of Uridine Diphosphate Glucuronosyltransferases (UGTs) in Luteolin Glucuronidation

Once luteolin is synthesized, it can undergo glucuronidation, a critical modification catalyzed by a superfamily of enzymes known as Uridine Diphosphate Glucuronosyltransferases (UGTs). nih.govfrontiersin.org These enzymes are central to phase II metabolism in both plants and animals, responsible for conjugating a wide array of compounds. oup.com The reaction involves the transfer of a glucuronic acid moiety from a high-energy donor molecule, UDP-glucuronic acid (UDPGA), to a hydroxyl group on the substrate molecule, in this case, luteolin. frontiersin.org This conjugation significantly increases the water solubility of the flavonoid, affecting its storage, transport, and biological activity.

The luteolin molecule possesses several hydroxyl groups, primarily at the 5, 7, 3', and 4' positions, which are all potential sites for glucuronidation. nih.gov Different UGT isoforms exhibit distinct regioselectivity, meaning they preferentially attach the glucuronic acid to specific positions. For instance, studies have identified the formation of various monoglucuronides of luteolin, including Luteolin-7-O-glucuronide (Lut-7-G), Luteolin-3'-O-glucuronide (Lut-3'-G), and Luteolin-4'-O-glucuronide. nih.gov The enzyme Luteolin 7-O-glucuronosyltransferase, for example, specifically uses UDP-glucuronate and luteolin to produce Luteolin 7-O-beta-D-glucuronide. wikipedia.org The expression and activity of these UGTs determine the profile of luteolin conjugates produced within an organism.

Enzymatic Formation of Di-O-glucuronide Conjugates from Luteolin Precursors

The formation of Luteolin 7,3'-di-O-glucuronide is a sequential process that requires at least two separate glucuronidation events. This process is time-dependent and specific to certain UGT isoforms. nih.gov Research has shown that diglucuronides are formed after the initial production of monoglucuronides. nih.gov

The biosynthesis proceeds in a stepwise manner:

First Glucuronidation: The luteolin aglycone first serves as a substrate for a UGT enzyme, which attaches a single glucuronic acid molecule. For example, UGT1A9 can generate Luteolin-7-O-glucuronide and Luteolin-3'-O-glucuronide. nih.gov

Second Glucuronidation: The newly formed monoglucuronide (e.g., Luteolin-3'-O-glucuronide) then acts as a substrate for a subsequent glucuronidation reaction. nih.gov A specific UGT, such as UGT1A1, can then catalyze the attachment of a second glucuronic acid molecule at another available hydroxyl site (e.g., the 7-position), resulting in the formation of Luteolin 7,3'-di-O-glucuronide. nih.gov

Studies have confirmed this sequential mechanism. For instance, research on human UGTs demonstrated that the production of Luteolin 3',7-di-O-glucuronide occurred in a time-dependent manner that corresponded with a decrease in its precursor, Luteolin 3'-O-glucuronide, particularly in the presence of the UGT1A1 isoform. nih.gov Similarly, plant-based studies have identified UGTs capable of producing diglucuronide products from luteolin, highlighting this as a conserved metabolic process. oup.com

Table 2: Sequential Formation of Luteolin 7,3'-di-O-glucuronide

| Step | Substrate | Enzyme (Example Isoform) | Product |

|---|---|---|---|

| Initial Synthesis | Eriodictyol | Flavone Synthase (FNS) | Luteolin |

| First Glucuronidation | Luteolin | UGT1A1 / UGT1A9 | Luteolin 3'-O-glucuronide (Intermediate) |

| Second Glucuronidation | Luteolin 3'-O-glucuronide | UGT1A1 | Luteolin 7,3'-di-O-glucuronide (Final Product) |

Note: The pathway can also potentially proceed via a Luteolin 7-O-glucuronide intermediate.

Preclinical Metabolism and Biotransformation Studies

In Vitro Metabolic Disposition in Cellular and Subcellular Systems

In vitro models provide a controlled environment to dissect the specific metabolic reactions that luteolin (B72000) and its glucuronides undergo. These studies have been instrumental in identifying the key enzymatic players and pathways involved in their biotransformation.

Glucuronidation and Methylation Pathways in Hepatic S9 Fractions

Studies utilizing rat liver S9 fractions, which contain a mixture of cytosolic and microsomal enzymes, have revealed that glucuronidation and methylation are two primary and interconnected metabolic pathways for luteolin. nih.govnih.gov UDP-glucuronosyltransferases (UGTs) and catechol-O-methyltransferases (COMTs) are the key enzymes driving these reactions. nih.govnih.gov

Two distinct but interacting pathways have been proposed. In the first pathway, luteolin is directly glucuronidated by UGTs to form various monoglucuronides, including luteolin-7-glucuronide (B1234991) (Lut-7-G), luteolin-4'-glucuronide, and luteolin-3'-glucuronide (Lut-3'-G). nih.govnih.gov Subsequently, metabolites like Lut-7-G can undergo methylation by COMTs to produce chrysoeriol-7-glucuronide and diosmetin-7-glucuronide. nih.govnih.gov

Alternatively, luteolin can first be methylated by COMTs to form chrysoeriol (B190785) and diosmetin. nih.govnih.gov These methylated metabolites are then subjected to glucuronidation by UGTs, yielding their respective glucuronide conjugates. nih.govnih.gov Interestingly, these two pathways appear to be compensatory; the inhibition of glucuronidation leads to an increase in methylation, and vice versa, although glucuronidation is considered the predominant pathway. nih.govnih.gov

In vitro investigations using primary cultured rat hepatocytes have further corroborated the extensive first-pass metabolism of luteolin, with elimination rates reaching 91.9% after a 120-minute incubation period. researchgate.net

Intestinal Microbial Biotransformation of Luteolin Glucuronides

The gut microbiota plays a crucial role in the metabolism of flavonoids and their glycosides. mdpi.com While specific studies focusing solely on the microbial biotransformation of Luteolin 7,3'-di-O-glucuronide are limited, the general understanding of flavonoid metabolism by gut bacteria provides valuable insights.

Intestinal microbes possess a wide array of enzymes, such as β-glucosidases and glucuronidases, that can hydrolyze flavonoid glycosides and glucuronides back to their aglycone forms. mdpi.comnih.gov This deconjugation is a critical step, as the aglycones are often more readily absorbed. isnff-jfb.com Following hydrolysis, the gut microbiota can further metabolize the resulting aglycone, luteolin, through processes like ring-fission, leading to the formation of various phenolic acids. isnff-jfb.com For instance, the degradation of luteolin by gut microbes can yield 3-(3,4-dihydroxyphenyl)propionic acid. isnff-jfb.com

The interaction between flavonoids and gut microbes is a dynamic two-way street, where the microbiota metabolizes flavonoids, and the flavonoids and their metabolites can, in turn, influence the composition and activity of the gut microbiota. mdpi.com

In Vivo Metabolic Fate in Animal Models

Animal models, primarily rats, have been instrumental in understanding the systemic fate of luteolin and its conjugates, providing a holistic view of their absorption, distribution, metabolism, and excretion.

Systemic Exposure and Distribution of Luteolin Conjugates in Preclinical Models

Following oral administration in rats, luteolin is rapidly and efficiently absorbed in the intestine and then undergoes extensive metabolism. doaj.orgresearchgate.net This extensive first-pass metabolism, occurring in the intestinal wall and liver, results in a low bioavailability of unchanged luteolin. researchgate.netnih.gov

In systemic circulation, luteolin is predominantly present as its conjugated metabolites, with luteolin-3'-O-glucuronide being the most abundant form found in both plasma and most tissues. doaj.orgresearchgate.net Studies have also detected luteolin monoglucoside and free luteolin in the plasma of rats after oral administration of Chrysanthemum morifolium extract. acs.org

Luteolin and its metabolites exhibit a preferential distribution to the gastrointestinal tract, liver, kidneys, and lungs. doaj.orgresearchgate.netekb.eg This distribution pattern suggests that these organs are major sites of both metabolism and potential biological activity. frontiersin.org

Interconversion and Co-Metabolism with Related Flavonoids

The metabolic pathways of luteolin are closely intertwined with those of other flavonoids. For instance, apigenin, another common flavonoid, can be metabolized to luteolin through phase I hydroxylation reactions mediated by cytochrome P450 enzymes in the liver. researchgate.net Subsequently, this newly formed luteolin can undergo the same glucuronidation and methylation pathways as ingested luteolin. researchgate.net

Kinetic studies in rat liver S9 fractions have demonstrated a clear interplay between glucuronidation and methylation. nih.govnih.gov The formation of methylated glucuronides, such as chrysoeriol-7-glucuronide and diosmetin-7-glucuronide, highlights the co-metabolism involving both UGTs and COMTs. nih.govnih.gov After oral administration of luteolin to rats, a total of nine metabolites were identified in plasma and bile, including three glucuronides, two methylated metabolites, and four methylated glucuronides, further emphasizing the complexity of its metabolic interconversions. nih.gov

Excretion Pathways of Luteolin Glucuronides and Their Metabolites

The primary route of elimination for luteolin and its conjugated metabolites in rats is through biliary excretion. doaj.orgresearchgate.net A significant portion of the administered dose is recovered in the bile, with metabolites featuring 7-O-glucuronidation being particularly prominent in this excretory pathway. doaj.org The total cumulative recovery of luteolin and its metabolites has been reported to be as high as 54.8% in bile. researchgate.netekb.eg

Urinary excretion plays a less significant role, accounting for a smaller percentage of the total elimination. researchgate.netekb.eg For example, the cumulative recovery in urine has been reported to be around 5.9%. researchgate.netekb.eg Luteolin-3'-O-glucuronide is a primary metabolite found in the urine. nih.govfrontiersin.org Unchanged luteolin can also be found in the feces. nih.gov The observation of a second peak in plasma concentrations of luteolin and its metabolites suggests the possibility of enterohepatic recirculation, where metabolites excreted in the bile are reabsorbed in the intestine. nih.govfrontiersin.org

Structure Activity Relationship Studies of Luteolin Glucuronides

Influence of Glucuronidation Position on Biological Activity (e.g., C-7 vs C-3')

The specific position at which a glucuronide group attaches to the luteolin (B72000) molecule significantly impacts its biological activity. The primary sites for the glucuronidation of luteolin are the hydroxyl groups at the 7, 3', and 4' positions. researchgate.net

Studies have shown that the biological effects of luteolin glucuronides can vary depending on the conjugation site. For instance, in the context of anti-inflammatory effects, luteolin-7-O-glucuronide has been found to reduce the expression of inflammatory genes. researchgate.netmdpi.com After oral administration of luteolin to rats, luteolin-3'-O-glucuronide was identified as the major metabolite in the plasma, while luteolin-7-O-glucuronide and luteolin-4'-O-glucuronide were also detected in various tissues. researchgate.net This differential distribution and metabolism suggest that the position of glucuronidation influences not only the activity but also the pharmacokinetic profile of the metabolite.

Research on the anti-inflammatory properties of luteolin and its glucuronides in RAW264.7 cells revealed that while luteolin itself was the most potent, its glucuronidated metabolites, particularly luteolin-7-O-glucuronide, also exhibited anti-inflammatory effects, albeit weaker than the aglycone. researchgate.net This indicates that while glucuronidation at the C-7 position may diminish the activity compared to the parent compound, it does not completely abolish it. The regioselectivity of glucuronidation is dependent on the specific UDP-glucuronosyltransferase (UGT) isoenzymes involved, which vary between species and organs. researchgate.net For example, in the human liver, UGT1A9 is a key enzyme, while in the intestine, UGT1A1 and UGT1A8 play a more significant role in the glucuronidation of luteolin. researchgate.net

Comparative Analysis of Di-glucuronides with Aglycones and Monoglucuronides in Bioactivity Assays

When comparing the bioactivity of luteolin di-glucuronides, such as Luteolin 7,3'-di-O-glucuronide, with its aglycone (luteolin) and monoglucuronide forms, a general trend emerges where the aglycone exhibits the highest potency. Glucuronidation, in most cases, tends to reduce the biological activity of flavonoids. mdpi.com

For example, in studies examining anti-inflammatory effects, the aglycone forms of flavonoids, including luteolin, were found to be the active species in downregulating inflammatory markers in human umbilical vein endothelial (HUVEC) cells. rsc.org The glucuronide metabolites often need to be deconjugated back to the aglycone at the site of inflammation to exert their full effect. researchgate.net This deconjugation is facilitated by the enzyme β-glucuronidase, which is released by immune cells like macrophages and neutrophils during an inflammatory response. researchgate.net

While monoglucuronides like luteolin-7-O-glucuronide and luteolin-3'-O-glucuronide retain some biological activity, it is generally weaker than that of luteolin. researchgate.net The presence of a second glucuronide group, as in Luteolin 7,3'-di-O-glucuronide, is likely to further decrease its direct biological activity in vitro. This is because the bulky glucuronide moieties can hinder the interaction of the flavonoid with its molecular targets. However, these di-glucuronides serve as important transport and circulating forms of luteolin in the body, which can be later metabolized to the active aglycone.

Table 1: Comparative Bioactivity of Luteolin and its Glucuronides

| Compound | Bioactivity (e.g., Anti-inflammatory) | Key Findings |

| Luteolin (Aglycone) | High | Generally the most potent form; directly interacts with cellular targets. researchgate.netrsc.org |

| Luteolin Monoglucuronides | Moderate to Low | Activity is often reduced compared to the aglycone; can be deconjugated to luteolin at target sites. researchgate.netresearchgate.net |

| Luteolin 7,3'-di-O-glucuronide | Low (in vitro) | Likely serves as a transport form; requires deconjugation to become highly active. |

Significance of Ortho-dihydroxyl Arrangement of the B-flavonoid Ring in Biological Activity

The ortho-dihydroxyl group, also known as the catechol group, located at the 3' and 4' positions of the B-ring of luteolin is a critical structural feature for many of its biological activities, particularly its antioxidant and radical-scavenging properties. mdpi.comnih.govnih.govresearchgate.net

This catechol structure confers greater stability to the flavonoid radical that is formed after it donates a hydrogen atom to scavenge a free radical. mdpi.comnih.gov The presence of this ortho-dihydroxyl arrangement is a key determinant of the antioxidant capacity of flavonoids. nih.govresearchgate.net Flavonoids possessing this feature are potent scavengers of reactive oxygen species (ROS) and reactive nitrogen species (RNS). nih.gov Luteolin, with its 3',4'-catechol structure, is a more potent peroxyl radical scavenger than flavonoids that lack this feature. foodengprog.org

The oxidation of flavonoids with a catechol group on the B-ring leads to the formation of a stable ortho-semiquinone radical, which contributes to their strong scavenging potential. nih.gov In contrast, flavones that lack this catechol system form less stable radicals and exhibit weaker scavenging activity. nih.gov The B-ring hydroxyl configuration is considered the most significant determinant for scavenging ROS and RNS. nih.gov

Therefore, while glucuronidation at the 3'-position in Luteolin 7,3'-di-O-glucuronide would mask one of the hydroxyl groups of the critical catechol moiety, the potential for this metabolite to be deconjugated in vivo means that the inherent importance of the ortho-dihydroxyl arrangement of the parent luteolin molecule remains highly significant for its ultimate biological effect.

Analytical Quantification and Characterization in Research Samples

High-Performance Liquid Chromatography (HPLC) with Various Detection Methodologies (e.g., Diode Array Detection)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of Luteolin (B72000) 7,3'-di-O-glucuronide from complex matrices, such as plant extracts. When coupled with a Diode Array Detector (DAD), HPLC allows for both the quantification of the compound based on its UV absorbance and tentative identification by comparing its UV spectrum with that of a reference standard.

In a study analyzing hot water extracts of Glechoma hederacea var. longituba, a compound identified as luteolin-7-O-di-glucuronide, presumed to be Luteolin 7,3'-di-O-glucuronide, was separated using an HPLC system. The analysis demonstrated a specific retention time (Rt) for the compound, allowing for its distinction from other polyphenols in the extract. mdpi.com The separation is typically achieved on a C18 reversed-phase column with a gradient elution system involving an aqueous solvent (often with an acid modifier like formic or acetic acid) and an organic solvent such as acetonitrile (B52724) or methanol.

While specific UV maxima data for Luteolin 7,3'-di-O-glucuronide are not detailed in the provided research, flavonoids like luteolin and its glycosides typically exhibit two major absorption bands (Band I and Band II) in the UV-visible spectrum. For the related compound luteolin-7-O-β-glucopyranoside, UV maxima have been recorded at approximately 254, 264 (shoulder), and 345 nm. orientjchem.org

Advanced Mass Spectrometry Techniques (e.g., Electrospray Ionization-Mass Spectrometry, Tandem Mass Spectrometry) for Identification and Quantification

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), offers superior sensitivity and specificity for the analysis of Luteolin 7,3'-di-O-glucuronide. Electrospray ionization (ESI) is a soft ionization technique commonly used for flavonoids, typically generating a deprotonated molecule [M-H]⁻ in negative ion mode.

High-resolution mass spectrometry (HR-MS) can provide the exact mass of the molecule, which aids in determining its elemental composition. For instance, luteolin-7-O-di-glucuronide was tentatively identified with an [M-H]⁻ ion at an m/z of 637.1043, corresponding to the molecular formula C₂₇H₂₆O₁₈. mdpi.com

Tandem mass spectrometry (MS/MS) is indispensable for structural confirmation. By selecting the precursor ion ([M-H]⁻) and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is produced. The MS/MS spectrum of the [M-H]⁻ ion of luteolin-7-O-di-glucuronide (m/z 637.1) shows key fragment ions at m/z 351, 285, 193, 175, 131, and 113. mdpi.com The fragment at m/z 285 corresponds to the luteolin aglycone, resulting from the cleavage of the glycosidic bonds. The ion at m/z 351 represents a di-glucuronic acid fragment, while m/z 193 corresponds to a single glucuronic acid unit. mdpi.com This fragmentation pattern confirms the presence of a luteolin backbone substituted with two glucuronide moieties.

| Technique | Parameter | m/z Value | Source |

|---|---|---|---|

| HR-ESI-MS | Precursor Ion [M-H]⁻ | 637.1043 | mdpi.com |

| ESI-MS/MS | Precursor Ion [M-H]⁻ | 637.1 | mdpi.com |

| Fragment Ion (di-glucuronic acid) | 351 | mdpi.com | |

| Fragment Ion (luteolin aglycone) | 285 | mdpi.com | |

| Fragment Ion (glucuronic acid) | 193 | mdpi.com | |

| Other Fragment Ions | 175, 131, 113 | mdpi.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful analytical tool for the unambiguous structural elucidation of organic molecules, including complex flavonoid glycosides like Luteolin 7,3'-di-O-glucuronide. Through one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments, it is possible to determine the precise connectivity of atoms, the location of the glucuronide moieties on the luteolin backbone, and the stereochemistry of the glycosidic linkages.

Validation of Analytical Methods for Robust Research Applications (e.g., Precision, Accuracy, Linearity, Limit of Detection, Limit of Quantification)

For an analytical method to be considered reliable and robust for research applications, it must undergo a thorough validation process. This ensures that the method is suitable for its intended purpose and yields consistently accurate and precise results. Key validation parameters, as typically defined by International Conference on Harmonisation (ICH) guidelines, include:

Precision : This assesses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is determined at different levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Accuracy : This refers to the closeness of the mean of a set of measurements to the actual or true value. It is often evaluated through recovery studies, where a known amount of the analyte is spiked into a sample matrix and the percentage of the analyte recovered by the method is calculated.

Linearity : This is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. It is determined by analyzing a series of standard solutions of different concentrations and is typically evaluated by the correlation coefficient (r) or coefficient of determination (r²) of the calibration curve.

Limit of Detection (LOD) : This is the lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ) : This is the lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

While these validation principles are standard, specific published reports detailing a fully validated analytical method for the quantification of Luteolin 7,3'-di-O-glucuronide are not available in the searched literature. Although methods for the related mono-glucuronide have been validated, these data cannot be directly extrapolated to the di-glucuronide. nih.govmdpi.com The development and validation of such a method would be a crucial step for future research involving this specific compound.

Compound List

| Compound Name |

|---|

| Luteolin 7,3'-di-O-glucuronide |

| Luteolin |

| Luteolin-7-O-β-glucopyranoside |

| Acetonitrile |

| Methanol |

| Formic acid |

| Acetic acid |

Emerging Research Perspectives and Future Directions

Elucidating Comprehensive Molecular Mechanisms Specific to Luteolin (B72000) 7,3'-di-O-glucuronide

Future research will focus on delineating the precise molecular pathways influenced by Luteolin 7,3'-di-O-glucuronide. While the aglycone, luteolin, is known to modulate various signaling cascades, the specific impact of the dual glucuronide groups at the 7 and 3' positions on the molecule's activity is an area of active investigation. researchgate.net A key research interest lies in its anti-inflammatory properties. Studies have already indicated that related compounds like luteolin-7-O-glucuronide can inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages by downregulating the expression of inducible nitric oxide synthase (iNOS). nih.gov Further investigation is needed to determine if Luteolin 7,3'-di-O-glucuronide follows a similar or distinct mechanism.

Another critical area of exploration is the compound's influence on pivotal signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are central to inflammatory responses. nih.gov Additionally, the antioxidant potential of Luteolin 7,3'-di-O-glucuronide warrants deeper investigation to understand how it contributes to cellular protection against oxidative stress. ontosight.ai

Investigating Specific Cellular Targets and Receptor Interactions of Luteolin 7,3'-di-O-glucuronide

A significant challenge and a major focus for future research is the identification of direct cellular targets and receptor interactions of Luteolin 7,3'-di-O-glucuronide. The size and polarity conferred by the two glucuronide moieties may affect its ability to traverse cell membranes and engage with intracellular targets. nih.gov Research is therefore geared towards identifying specific membrane transporters or receptors that could mediate its cellular uptake or biological effects.

Potential enzymatic targets include those involved in inflammation, such as cyclooxygenases (COX) and lipoxygenases (LOX), as well as matrix metalloproteinases (MMPs). nih.govchemfaces.com A related compound, Luteolin 7-O-glucuronide, has shown inhibitory activity against several MMPs, which are involved in tissue remodeling and inflammation. chemfaces.commedchemexpress.com Determining the inhibitory profile of Luteolin 7,3'-di-O-glucuronide against these enzymes is a key research objective. The glucuronide groups are hypothesized to be critical for the compound's binding affinity and specificity to its molecular targets.

Inhibitory Activity of Luteolin-7-O-glucuronide Against Matrix Metalloproteinases (MMPs)

| MMP Target | IC50 (μM) |

|---|---|

| MMP-1 | 17.63 |

| MMP-3 | 7.99 |

| MMP-8 | 11.42 |

| MMP-9 | 12.85 |

| MMP-13 | 0.03 |

This table presents the half-maximal inhibitory concentration (IC50) values for Luteolin-7-O-glucuronide against various MMPs, indicating its potential to modulate the activity of these enzymes. chemfaces.commedchemexpress.com

Development and Evaluation of Advanced Preclinical Models for Efficacy Assessment

Animal models of specific conditions are crucial for assessing its efficacy. For instance, in a guinea-pig model, an extract of Plantago lanceolata, which contains related flavonoids, demonstrated antispasmodic activity. chemfaces.com Future studies could employ similar models to investigate the effects of purified Luteolin 7,3'-di-O-glucuronide. Furthermore, models of acute lung injury induced by lipopolysaccharide (LPS) in rats have been used to demonstrate the anti-inflammatory effects of aerosolized luteolin-7-O-glucuronide, suggesting a potential therapeutic strategy for inflammatory lung conditions. nih.govmdpi.com Investigating Luteolin 7,3'-di-O-glucuronide in such advanced preclinical models will be vital for understanding its therapeutic potential.

Chemosystematic and Comparative Studies with Other Flavonoid Glucuronides

Chemosystematics, which examines the chemical constituents of organisms in a taxonomic context, offers a valuable framework for studying Luteolin 7,3'-di-O-glucuronide. This compound has been identified in various plants, including Marchantia polymorpha and Thymus serpyllum L. chemfaces.comscispace.com Comparative studies involving different plant species can reveal new, rich sources of this flavonoid and shed light on its biosynthetic pathways.

Moreover, comparing the biological activities of Luteolin 7,3'-di-O-glucuronide with other flavonoid glucuronides is critical for establishing structure-activity relationships. For example, a study on Crataegus x macrocarpa identified both luteolin-7-O-glucuronide and eriodictyol-7-O-glucuronide, highlighting the co-occurrence of different flavonoid glucuronides. nih.govresearchgate.net By comparing their effects, researchers can discern the influence of the aglycone structure and the position of glucuronidation on biological function. Such comparative analyses are instrumental in guiding the development of novel flavonoid-based compounds with enhanced properties.

Research on Stability and Bioaccessibility in In Vitro Digestion Models for Food Science Applications

For the potential application of Luteolin 7,3'-di-O-glucuronide in food science, a thorough understanding of its stability and bioaccessibility during digestion is imperative. In vitro digestion models that mimic the conditions of the human gastrointestinal tract are crucial for these investigations. acs.org

Research indicates that the stability and bioaccessibility of flavonoids can vary significantly. For instance, a study on smoothies showed that while some flavonoids like luteolin-7-O-glucuronide were strongly degraded during in vitro digestion, others, such as apigenin-7-O-glucoside, exhibited high bioaccessibility. mdpi.comacs.org Another study found that Luteolin-7-O-glucuronide was stable in terms of digestive stability and bioaccessibility during simulated digestion. chemfaces.com However, its permeability in Caco-2 cells, a model of the intestinal barrier, was found to be low. chemfaces.com Future research should focus on how different food matrices impact the release and availability of Luteolin 7,3'-di-O-glucuronide, which will be key to developing functional foods or dietary supplements.

Table of Compounds Mentioned

| Compound Name |

|---|

| Luteolin 7,3'-di-O-glucuronide |

| Luteolin |

| Nitric Oxide |

| Luteolin-7-O-glucuronide |

| Apigenin-7-O-glucoside |

| Eriodictyol-7-O-glucuronide |

| Apigenin |

| Quercetin |

| Kaempferol |

| Diosmetin-7-O-rutinoside |

| Chrysoeriol (B190785) |

| Acteoside |

| Plantamajoside |

| Catalpol peracetate |

| Catalpol |

| Isoacteoside |

| Lavandulifolioside |

| Aucubin |

| Vitexin-2''-O-rhamnoside |

| Vitexin |

| Isovitexin |

| Rutin |

| Hyperoside |

| Isoquercitrin |

| Caftaric acid |

| Chlorogenic acid |

| Chicoric acid |

Q & A

Q. How can Luteolin 7,3'-di-O-glucuronide be structurally distinguished from related flavone glucuronides?

- Methodological Answer : Use tandem mass spectrometry (MS/MS) with collision-induced dissociation (CID) to analyze fragmentation patterns. For example, the loss of glucuronic acid (GlcA) residues and auxiliary fragments (Aux) can differentiate positional isomers. Luteolin 7,3'-di-O-glucuronide exhibits distinct elution orders compared to mono-glucuronides (e.g., 7-O-glucuronide elutes earlier than 3'-O-glucuronide in reverse-phase chromatography) . Nuclear magnetic resonance (NMR) can further confirm the substitution positions by analyzing coupling constants and hydroxyl group interactions .

Q. What experimental approaches are recommended for optimizing extraction of Luteolin 7,3'-di-O-glucuronide from plant matrices?

- Methodological Answer : Employ solvent systems like methanol-water or ethanol-water (70–80% organic phase) with ultrasonication or heat-assisted extraction. Quantify yields using UPLC/IMS/QTOF-MS, which provides high sensitivity for detecting low-abundance glucuronides. Environmental factors (e.g., light exposure or nutrient regimes) significantly influence accumulation; controlled growth studies under PAB (photosynthetically active radiation + UV-B) can enhance yields .

Q. How should solubility challenges be addressed during in vivo formulation studies?

- Methodological Answer : Prepare stock solutions using DMSO (≤10% v/v) combined with solubilizing agents like PEG300 (40%) and Tween-80 (5%) in saline. For oral administration, corn oil-based formulations are viable. Pre-solubilization via sonication and inert gas purging minimizes oxidation. Solubility thresholds should be validated using dynamic light scattering (DLS) to avoid aggregation .

Advanced Research Questions

Q. What analytical strategies resolve contradictions in reported bioactivity data for Luteolin 7,3'-di-O-glucuronide?

- Methodological Answer : Discrepancies in bioactivity (e.g., antioxidant vs. pro-oxidant effects) may arise from assay conditions (pH, redox environment) or metabolite instability. Use LC-MS to monitor compound integrity during assays. Parallel in vitro (cell-based) and in vivo (rodent) studies with pharmacokinetic profiling (e.g., plasma half-life, tissue distribution) can clarify context-dependent effects .

Q. How does the dual glucuronidation at positions 7 and 3' influence metabolic stability and cellular uptake?

- Methodological Answer : Compare the pharmacokinetics of Luteolin 7,3'-di-O-glucuronide with its mono-glucuronidated analogs using Caco-2 cell monolayers or liver microsomes. Glucuronidation typically enhances water solubility but reduces membrane permeability. Employ β-glucuronidase inhibitors in uptake studies to assess whether deconjugation occurs in target tissues .

Q. What experimental designs are critical for studying interactions between Luteolin 7,3'-di-O-glucuronide and matrix metalloproteinases (MMPs)?

- Methodological Answer : Use fluorogenic MMP substrates (e.g., DQ-collagen) in kinetic assays with recombinant MMPs (e.g., MMP-3, MMP-9). IC50 values should be determined under physiological pH (7.4) and temperature (37°C). Molecular docking simulations can predict binding affinities, while surface plasmon resonance (SPR) validates direct interactions .

Q. How can environmental stressors be leveraged to enhance the biosynthesis of Luteolin 7,3'-di-O-glucuronide in plant systems?

- Methodological Answer : Expose plants to UV-B radiation or jasmonic acid elicitors to upregulate UDP-glucuronosyltransferase (UGT) activity. Metabolomic profiling via HRMS and RNA-seq can identify stress-responsive biosynthetic genes. Hydroponic systems with controlled nutrient deprivation (e.g., nitrogen limitation) may further stimulate accumulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.